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molecular formula C12H10F3N3O2 B8340022 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B8340022
M. Wt: 285.22 g/mol
InChI Key: OQBXICSSSOOZQU-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Copper (I) iodide (2.87 g), tripotassium phosphate (15.89 g) and N,N′-dimethylethylenediamine (4.8 ml) were added to a solution of 1H-pyrazole-4-carboxylic acid ethyl ester (2.1 g) and 2-chloro-5-(trifluoromethyl)pyridine (3.26 g) in 1,4-dioxane (150 ml), and the mixture was stirred at 120° C. for three hours. After completion of the reaction, the reaction solution was cooled to room temperature, water was added therein and extracted with ethyl acetate three times. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester (544 mg) as a white solid.
Name
tripotassium phosphate
Quantity
15.89 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
2.87 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].CNCCNC.[CH2:15]([O:17][C:18]([C:20]1[CH:21]=[N:22][NH:23][CH:24]=1)=[O:19])[CH3:16].Cl[C:26]1[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][N:27]=1>O1CCOCC1.[Cu]I.O>[CH2:15]([O:17][C:18]([C:20]1[CH:21]=[N:22][N:23]([C:26]2[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][N:27]=2)[CH:24]=1)=[O:19])[CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
tripotassium phosphate
Quantity
15.89 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4.8 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NNC1
Name
Quantity
3.26 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Copper (I) iodide
Quantity
2.87 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1)C1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 544 mg
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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